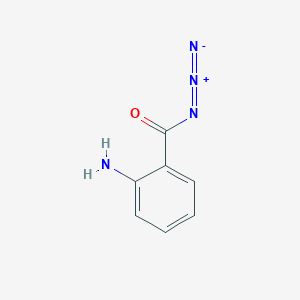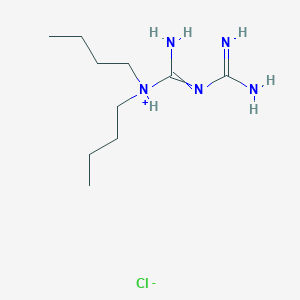
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate is a complex organic compound characterized by the presence of a difluorocyclohexanol group attached to a methylimidazolium core, with a triflate anion
Méthodes De Préparation
The synthesis of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate typically involves multiple steps, starting with the preparation of the difluorocyclohexanol precursor. This is followed by the introduction of the methylimidazolium group through a series of nucleophilic substitution reactions. The final step involves the incorporation of the triflate anion, often achieved through ion exchange reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate involves its interaction with molecular targets through its functional groups. The difluorocyclohexanol moiety can engage in hydrogen bonding and hydrophobic interactions, while the methylimidazolium core can participate in ionic and π-π interactions. These interactions influence various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-2-phenylimidazole, 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate stands out due to its unique triflate anion, which imparts distinct chemical properties and reactivity. Other similar compounds include various difluorocyclohexanol derivatives and imidazolium-based ionic liquids, each with their own unique set of properties and applications.
Propriétés
IUPAC Name |
1-[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]cyclohexan-1-ol;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2N2O.CHF3O3S/c1-14-7-8-15(9-14)11(12,13)10(16)5-3-2-4-6-10;2-1(3,4)8(5,6)7/h7-9,16H,2-6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOUOHTBHXFAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(C2(CCCCC2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F5N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)

![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)











